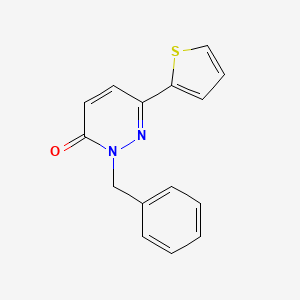

![molecular formula C10H7N3OS B6524199 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile CAS No. 1171961-79-7](/img/structure/B6524199.png)

2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

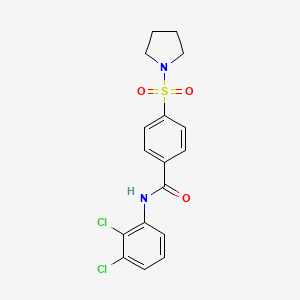

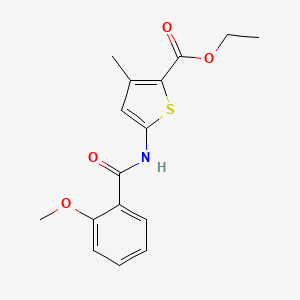

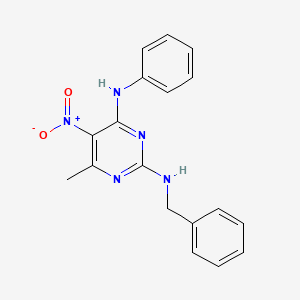

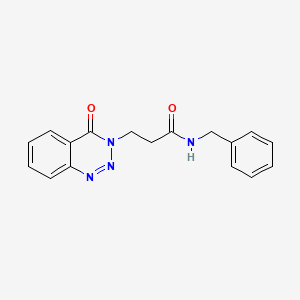

“2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile” is a chemical compound. It has a molecular weight of 237.26 . The IUPAC name for this compound is 2-(6-oxo-3-(1H-1lambda3-thiophen-2-yl)pyridazin-1(6H)-yl)acetic acid .

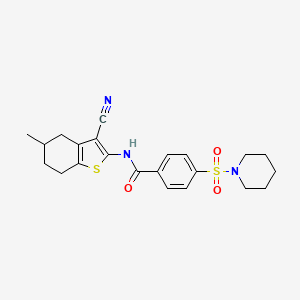

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N2O3S/c13-9-4-3-7(8-2-1-5-16-8)11-12(9)6-10(14)15/h1-5,16H,6H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It is stored at a temperature between 28°C . The compound’s density is 1.157 g/mL at 25°C .

Mecanismo De Acción

Target of Action

It is known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on c-2 of these compounds can participate in a variety of condensation and substitution reactions . This suggests that the compound may interact with its targets through these mechanisms, leading to the formation of various heterocyclic compounds .

Biochemical Pathways

The compound’s potential to form various heterocyclic compounds suggests that it may influence a range of biochemical pathways .

Pharmacokinetics

The compound’s solubility in most organic solvents but insolubility in water may influence its absorption and distribution in the body.

Result of Action

The diverse biological activities reported for many derivatives of cyanoacetamide suggest that this compound may have a wide range of effects .

Action Environment

The compound’s storage temperature is recommended to be between 28°c , suggesting that temperature may play a role in maintaining its stability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile in laboratory experiments include its stability in air and light and its ability to be synthesized from a variety of starting materials. In addition, this compound has been found to have a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. However, the mechanism of action of this compound is not yet fully understood, and further research is needed to fully understand its biological effects.

Direcciones Futuras

Future research on 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile could focus on further elucidating its mechanism of action and exploring its potential applications in the treatment of a variety of diseases. In addition, further research could focus on exploring the potential of this compound to be used in combination with other compounds to enhance its biological activity. Furthermore, further research could focus on exploring the potential of this compound to be used as a diagnostic tool for the detection of certain diseases. Finally, further research could focus on exploring the potential of this compound to be used as a drug delivery system for targeted drug delivery.

Métodos De Síntesis

2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile can be synthesized from a variety of starting materials, including thiophene-2-carboxaldehyde, ethyl acetoacetate, and ammonium acetate. The synthesized this compound is obtained in a two-step reaction, which involves the condensation of thiophene-2-carboxaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form a cyclic intermediate, followed by the oxidation of the intermediate with potassium permanganate to form this compound. The synthesized this compound has been found to be stable in air and light.

Aplicaciones Científicas De Investigación

2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. This compound has been found to be effective against a number of fungal species, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. In addition, this compound has been found to be effective against a variety of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Furthermore, this compound has been found to have anticancer properties and has been found to be effective against a number of cancer cell lines, including breast cancer, colon cancer, and prostate cancer.

Análisis Bioquímico

Biochemical Properties

It’s possible that this compound could interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported .

Cellular Effects

It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Potential mechanisms could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile in laboratory settings, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

No studies have been reported on the effects of different dosages of this compound in animal models .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is not currently available .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not currently known .

Propiedades

IUPAC Name |

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTDVMWCIWJWQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B6524116.png)

![6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524124.png)

![methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524148.png)

![2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524191.png)

![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)